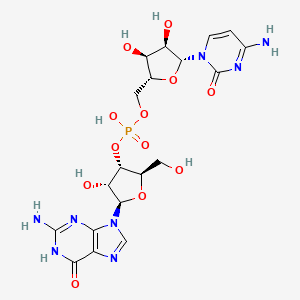

Guanylyl-(3',5')-cytidine

Description

Properties

CAS No. |

4785-04-0 |

|---|---|

Molecular Formula |

C19H25N8O12P |

Molecular Weight |

588.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C19H25N8O12P/c20-8-1-2-26(19(33)23-8)16-11(30)10(29)7(38-16)4-36-40(34,35)39-13-6(3-28)37-17(12(13)31)27-5-22-9-14(27)24-18(21)25-15(9)32/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32)/t6-,7-,10-,11-,12-,13-,16-,17-/m1/s1 |

InChI Key |

DQTQQHQGSZWEMR-VMIOUTBZSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Ribonuclease T1-Catalyzed Synthesis in Frozen Aqueous Systems

Ribonuclease T1 (RNase T1) demonstrates unique reverse transesterification activity under subzero conditions, enabling high-yield synthesis of GpC. As reported by, incubating guanosine 2',3'-cyclic phosphate (donor) with cytidine (acceptor) in frozen aqueous solutions (-10°C) yields GpC with minimal hydrolysis of the cyclic phosphate intermediate. The frozen state suppresses water activity, favoring phosphodiester bond formation over hydrolysis.

Key Parameters :

- Temperature : -10°C (frozen) vs. 0°C (solution)

- Enzyme Concentration : 0.1–0.5 mg/mL RNase T1

- Yield : 58% in frozen systems vs. <20% in solution

This method’s efficacy stems from the thermodynamic stabilization of the enzyme-substrate complex under cryogenic conditions, which reduces competitive hydrolysis.

Ribonuclease U2-Mediated Condensation

RNase U2 facilitates the synthesis of adenylyl-(3',5')-nucleosides, with analogous applicability to GpC. Using guanosine 2',3'-cyclic phosphate and cytidine, the enzyme catalyzes transphosphorylation at pH 5.0–6.0, yielding GpC alongside unreacted donor.

Optimization Factors :

- Acceptor Nucleotide : Cytidine exhibits higher reactivity than uridine or adenosine.

- Temperature : Lower temperatures (4°C) enhance product stability.

- Yield : 37% for analogous adenylyl-(3',5')-uridine synthesis.

Chemical Synthesis Strategies

Silanization and Nucleoside Protection

A patent by outlines cytidine preparation via silanization, a method adaptable to GpC synthesis. Cytosine undergoes trimethylsilyl protection, followed by ribose coupling and deprotection:

- Silanization : Cytosine reacts with hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in acetonitrile at 120°C.

- Coupling : Protected cytosine reacts with 1-chloro triphenylformyl ribose under reflux.

- Deprotection : Acidic hydrolysis removes silyl groups, yielding cytidine.

Critical Step :

- Recrystallization : Separates α/β anomers using ethanol/water mixtures.

Crystallographic Validation and Purification

Crystal Structure Analysis

X-ray diffraction of calcium GpC salts (,) confirms Watson-Crick base pairing and helical RNA-like conformations. Key structural insights:

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁ | |

| Unit Cell Dimensions | a=21.224 Å, b=34.207 Å, c=9.327 Å | |

| Sugar Puckering | C3'-endo | |

| Glycosidic Torsion (χ) | Anti conformation |

Crystals hydrate with 18 water molecules per asymmetric unit, stabilizing the phosphodiester backbone.

Chromatographic Purification

RNase-synthesized GpC is purified via:

- Ion-Exchange Chromatography : DEAE-Sephadex columns eluted with NaCl gradients (0.1–0.5 M).

- Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients.

Comparative Analysis of Methodologies

Table 1: Yield and Efficiency of GpC Synthesis Methods

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| RNase T1 (Frozen) | -10°C, pH 5.5, 24h | 58% | High yield, minimal hydrolysis |

| RNase U2 | 4°C, pH 6.0, 12h | 37%* | Broad substrate tolerance |

| Chemical (Silanization) | Reflux, TMCS/HMDS, 8h | 45% | Scalability, no enzyme required |

*Reported for analogous adenylyl-(3',5')-uridine.

Chemical Reactions Analysis

Types of Reactions

Guanylyl-(3’,5’)-cytidine undergoes several types of chemical reactions, including:

Oxidation: cGMP can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the structure of cGMP.

Substitution: Substitution reactions can introduce different functional groups into the cGMP molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving cGMP include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from the reactions of cGMP include various cyclic nucleotide derivatives that have different biological activities. These derivatives are often used in research to study the specific functions of cGMP in cellular processes .

Scientific Research Applications

Guanylyl-(3',5')-cytidine (GpC) is a dinucleoside monophosphate composed of guanosine and cytidine linked by a phosphodiester bond . Research has explored its structural properties, interactions, and potential applications, particularly in the context of molecular biology and biochemistry .

Scientific Research Applications

- Structural Studies: GpC has been utilized in X-ray diffraction studies to elucidate its crystal structure. These studies reveal that GpC can form antiparallel, right-handed double helices stabilized by complementary hydrogen bonding between guanine and cytosine residues . The geometry of these helices is similar to those found in double-stranded RNA .

- Hydrogen Bonding and Base Stacking: Investigations into GpC salts have provided insights into hydrogen-bonding, base stacking, and the formation of extended aggregates in aqueous solutions .

- Reactivity in Chemical Reactions: GpC's reactivity has been examined in reactions involving guanosine-2',3' cyclic phosphate, catalyzed by ribonuclease T1. Cytidylyl-(3',5')-cytidine was found to be most reactive, while cytidylyl-(3',5')-guanosine reacted very slowly .

Table: Guanylyl Cyclases, Ligands and Effects of Inactivation

| Guanylyl cyclase | Tissue expression | Ligand | Effect of inactivation |

|---|---|---|---|

| GC-A | Lung, kidney, adrenal, vascular smooth muscle, endothelium, heart, adipose | ANP, BNP | Hypertension, cardiac hypertrophy, and cardiac fibrosis |

| GC-B | Bone, vascular smooth muscle, lung, brain, heart, liver, uterus, and follicle | CNP | Acromesomelic dysplasia type Maroteaux dwarfism, female sterility, axon bifurcation in spinal cord |

| GC-C | Intestinal epithelium | Guanylin, uroguanylin, and bacterial heat-stable enterotoxin | Increased colonic epithelial cell proliferation |

| GC-D | Olfactory bulb | CO2/HCO3 | Loss of guanylin- and uroguanylin-dependent olfactory signaling |

| GC-E | Retina, pineal gland | GCAPs | Cone dystrophy, Leber congenital amaurosis type 1, blindness |

| GC-F | Retina | GCAPs | No obvious phenotype |

| GC-G | Lung, intestine, skeletal muscle, testes | CO2/HCO3 | Increased deleterious responses to renal ischemia/reperfusion injury |

| Soluble alpha 1 | Platelets, lung, brain, vasculature | NO, CO | Loss of NO-dependent platelet aggregation |

| Soluble alpha 2 | Brain, vasculature | NO, CO | No obvious effect |

| Soluble beta 1 | Platelets, lung, brain, vasculature | NO, CO | Hypertension, loss of NO-dependent platelet aggregation, male sterility, and severely reduced intestinal motility |

| Soluble beta 2 | Kidney and liver | ? | ? |

Case Studies and Research Findings

- C53 as a Guanylyl Cyclase B Receptor Activator: A novel particulate guanylyl cyclase B receptor (pGC-B) activator, C53, has been developed, which stimulates the production of cyclic guanosine monophosphate (cGMP) . C53 demonstrates resistance to neprilysin (NEP) and reduced interaction with natriuretic peptide clearance receptor (NPRC) in vitro . In vivo, C53 exhibits enhanced cGMP-generating actions and a longer circulating half-life compared to C-type natriuretic peptide (CNP) . In human cardiac fibroblasts (HCFs) and renal fibroblasts (HRFs), C53 inhibits TGFβ-1 stimulated proliferation and suppresses differentiation to myofibroblasts, indicating anti-fibrotic potential .

- Guanylyl Cyclase Activity in Brain Myelin: Studies have identified guanylyl cyclase activity in purified myelin from rat brainstem, which leads to the formation of 3',5'-cyclic GMP .

- Nitric Oxide and Guanylate Cyclase Activation: Nitric oxide (NO) has been shown to activate guanylate cyclase and increase guanosine 3':5'-cyclic monophosphate levels in various tissue preparations . The activation is dose-dependent and varies among different tissues .

Mechanism of Action

The mechanism of action of Guanylyl-(3’,5’)-cytidine involves its role as a second messenger in signal transduction pathways. cGMP is synthesized from GTP by guanylyl cyclase in response to various extracellular signals. It then activates protein kinase G (PKG), which phosphorylates target proteins to elicit cellular responses. cGMP also regulates ion channels and phosphodiesterases, further modulating cellular activities .

Comparison with Similar Compounds

Comparison with Similar Dinucleotides

Cytidylyl-(3',5')-Cytidine (CpC)

- Structure : Cytidine-cytidine dinucleotide.

- Self-Association: CpC exhibits weaker self-association compared to GpG (guanylyl-guanosine) due to differences in base-stacking strength. Monovalent cations enhance CpC’s self-association, but it remains less pronounced than G-rich dinucleotides .

- Biological Role : Primarily studied in RNA duplex stability and enzymatic recognition .

Adenylyl-(3',5')-Cytidine (ApC)

- Structure: Adenosine-cytidine dinucleotide.

- Synthesis : Synthesized enzymatically using RNA ligase, highlighting its role in early studies of RNA ligation mechanisms .

- Function : Serves as a substrate for RNA repair and splicing enzymes, differing from GpC in base-pairing specificity .

Guanylyl-(3',5')-Guanosine (GpG)

- Self-Association : Forms stronger stacking interactions than GpC due to guanine’s planar structure and hydrogen-bonding capacity. Tetramethylammonium salts of GpG exhibit significant aggregation in solution .

Comparison with Modified Cytidine Derivatives

Emtricitabine

- Structure : 2',3'-dideoxy-5-fluoro-3'-thiacytidine, a cytidine analog with a fluorine at position 5 and a sulfur atom replacing the ribose oxygen .

- Function : Antiviral activity against HIV and HBV, contrasting with GpC’s metabolic roles. Resistance profiles resemble lamivudine due to structural similarity .

3'-Ethynyl Cytidine Derivatives

- Structure : Ethynyl group at the 3' position of cytidine.

- Activity : Exhibits potent antitumor activity and oral bioavailability, leveraging steric and electronic modifications absent in GpC .

Cytidine 5'-Monophosphate (5'-CMP)

- Structure : Cytidine with a phosphate group at the 5' position.

- Role : Precursor in nucleotide biosynthesis, unlike GpC’s role in RNA structure. Used as a reference standard in pharmaceutical assays .

Comparison with Nucleotide Derivatives in Therapeutics

CDP-Choline (Citicoline)

- Structure : Cytidine diphosphate linked to choline.

- Function : Enhances phospholipid synthesis in neuronal membranes, diverging from GpC’s metabolic roles. Clinically used for cognitive disorders .

Physicochemical and Functional Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.